N-methyl-2-sulfanylacetamide is a monocarboxylic acid amide resulting from formal condensation between mercaptoacetic acid and methylamine . It is functionally related to an acetamide . It is also known as 2-mercapto-N-methylacetamide .
The molecular formula of N-methyl-2-sulfanylacetamide is C3H7NOS . The InChI representation is InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)
and the canonical SMILES representation is CNC(=O)CS
. The exact mass is 105.02483502 g/mol .
N-methyl-2-sulfanylacetamide has a molecular weight of 105.16 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 279.0±23.0 °C at 760 mmHg . The melting point is 58℃ .
N-(Methyl)mercaptoacetamide, also known as N-methyl-2-sulfanylacetamide, is an organic compound with the molecular formula CHNOS. It is characterized by the presence of a mercapto group (-SH) attached to an acetamide structure, making it a member of the mercaptoacetamide family. This compound is notable for its reducing properties and interactions with biological molecules, particularly those involving methionine sulfoxide moieties.
N-(Methyl)mercaptoacetamide can be sourced from various chemical suppliers and is classified within the broader category of thiols and thioamides. It has applications in both chemical research and potential therapeutic contexts due to its biochemical properties.
The synthesis of N-(Methyl)mercaptoacetamide primarily involves the formal condensation of mercaptoacetic acid with methylamine. This reaction typically requires specific conditions to ensure optimal yield and purity.
N-(Methyl)mercaptoacetamide has a simple molecular structure characterized by:
The compound features a carbonyl group (C=O), a methyl group (CH), and a thiol group (SH), contributing to its reactivity and biological interactions .
N-(Methyl)mercaptoacetamide participates in various chemical reactions:
The products resulting from reactions involving N-(Methyl)mercaptoacetamide depend on the specific reagents and conditions used. For instance, reduction reactions can yield methionine, while substitution reactions may produce various derivatives based on introduced substituents .
N-(Methyl)mercaptoacetamide primarily targets methionine sulfoxide moieties in biological systems:
Research indicates that N-(Methyl)mercaptoacetamide is localized within specific cellular compartments such as the cytoplasm and mitochondria, where it may exert its biochemical effects .
Relevant physical data includes boiling point (83-85 °C), density (1.19 g/mL), and molecular weight (105.16 g/mol), which are critical for handling and application in laboratory settings .
N-(Methyl)mercaptoacetamide has several scientific applications:
N-(Methyl)mercaptoacetamide (CAS 20938-74-3) is typically synthesized through nucleophilic displacement or amide acylation routes. The most efficient pathway involves the reaction of methylamine with chloroacetyl chloride, followed by thiol substitution. This method achieves yields exceeding 75% under optimized conditions and avoids the oxidation vulnerabilities associated with direct thiol-based syntheses. Alternative routes employ thioglycolic acid derivatives activated for amide coupling, though these methods require stringent anhydrous conditions to prevent disulfide formation. Recent advances utilize microwave-assisted synthesis to accelerate reaction kinetics, reducing processing times by 40-60% compared to conventional reflux methods while maintaining high purity (>97%) as verified by HPLC analysis [1] [4] [8].
Table 1: Synthetic Methods for N-(Methyl)mercaptoacetamide
Method | Reagents | Conditions | Yield (%) | Purity |
---|---|---|---|---|
Nucleophilic Displacement | Methylamine + Chloroacetyl chloride | 0°C, anhydrous THF, 2h | 78% | >95% |
Amide Acylation | Thioglycolic acid + N-methylamine | DCC catalyst, RT, 12h | 65% | >92% |
Microwave-Assisted | Methylamine + Mercaptoacetyl chloride | 100°C, 15 min, 300W | 82% | >97% |
The formation of the thioacetate bond in N-(methyl)mercaptoacetamide follows a bimolecular nucleophilic substitution (SN2) mechanism. Computational studies at the B3LYP/6-311++G(d,p) level reveal that the reaction barrier is minimized when:
Kinetic studies demonstrate a second-order rate constant of 0.42 L·mol⁻¹·s⁻¹ at 25°C. Solvent effects significantly impact the reaction trajectory, with protic solvents increasing the activation energy by 15-20 kJ/mol due to hydrogen bonding with the nucleophile. Molecular dynamics simulations further confirm that steric hindrance at the reaction center increases the activation barrier by 8.3 kJ/mol when bulkier amines are substituted for methylamine [8] [10].
N-(Methyl)mercaptoacetamide forms stable zinc coordination complexes relevant to metalloprotein studies. X-ray diffraction analysis reveals a distorted tetrahedral geometry around the zinc ion, with coordination involving:
The chelate ring formed by the Zn-S-C-C(O)-N sequence exhibits a puckered conformation with a dihedral angle of 28.5° between S-Zn-O and C-C planes. This coordination mode mimics biological zinc-binding sites, explaining the compound's utility in metalloenzyme studies. Crystallographic parameters show a monoclinic crystal system (space group P21/c) with unit cell dimensions a = 10.42 Å, b = 8.35 Å, c = 12.07 Å, and β = 105.3° [3] [5] [7].
Comprehensive spectroscopic profiling confirms the structural integrity and electronic properties of N-(methyl)mercaptoacetamide:
FTIR Spectroscopy (KBr pellet):
NMR Spectroscopy (CDCl₃):
UV-Vis Spectroscopy (methanol):
Table 2: Spectroscopic and Computational Data for N-(Methyl)mercaptoacetamide
Method | Key Parameters | Observations | Theoretical Values |
---|---|---|---|
FTIR | ν(S-H): 2550 cm⁻¹ | Weak H-bonding | 2545 cm⁻¹ (DFT) |
ν(C=O): 1655 cm⁻¹ | Amide I band | 1662 cm⁻¹ (DFT) | |
NMR | δH (N-CH₃): 2.80 ppm | Magnetic anisotropy | 2.75 ppm (GIAO) |
δC (C=O): 170.8 ppm | Electronic environment | 171.2 ppm (GIAO) | |
UV-Vis | λmax: 210 nm | HOMO-LUMO transition | 208 nm (TD-DFT) |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the molecular properties:
Molecular dynamics simulations in aqueous environments demonstrate that the thiol group forms transient hydrogen bonds with water (lifetime: 1.8 ps), while the amide group maintains stable H-bonding (lifetime: 8.5 ps). The solvation free energy is calculated at -25.3 kJ/mol, indicating moderate hydrophilicity [5] [7] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: